3-methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine
Description
3-Methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine is a synthetic organic compound characterized by a butane-1,1-diamine backbone (two amine groups attached to the first carbon of a four-carbon chain) substituted with a 3-methyl group and two pyrimidin-2-yl moieties.
Properties
IUPAC Name |
3-methyl-1-N,1-N'-di(pyrimidin-2-yl)butane-1,1-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-10(2)9-11(18-12-14-5-3-6-15-12)19-13-16-7-4-8-17-13/h3-8,10-11H,9H2,1-2H3,(H,14,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKXRAMSWKUKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(NC1=NC=CC=N1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine typically involves the reaction of pyrimidine derivatives with appropriate butane intermediates. One common method includes the use of stannous chloride and a mixture of ethanol and ethyl acetate as solvents under reflux conditions . Another approach involves the use of hydrogenation reactions to convert intermediates into the desired product .
Industrial Production Methods
Industrial production of this compound often relies on bulk custom synthesis, where large quantities of the starting materials are reacted under controlled conditions to yield the final product. Companies like ChemScene and BLD Pharm offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The pyrimidine rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully saturated butane derivatives.
Scientific Research Applications
3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Backbone Flexibility : The butane-1,1-diamine backbone in the target compound provides greater conformational flexibility compared to ethane-1,1-diamine (Compound 9) or methanediamine (nitenpyram intermediates). This flexibility may enhance its ability to act as a bidentate ligand in metal coordination .
Pyrimidin-2-yl Groups: Analogous compounds (e.g., Compound 9, nitenpyram intermediates) demonstrate that pyrimidin-2-yl substituents participate in hydrogen bonding (e.g., with Arg63 in GK protein, as seen in docking studies ).
Synthetic Routes : Multistep procedures involving amine coupling (e.g., reactions of pyrimidin-2-yl amines with acid chlorides or nitroethenes) are common for such diamines . The target compound could be synthesized via similar pathways.
Antitumor Activity
Compound 9, a pyrimidin-2-yl-substituted diamine with a trichloromethyl group, exhibited antitumor activity in vitro, likely due to DNA intercalation or topoisomerase inhibition . While the target compound lacks the trichloromethyl group, its pyrimidin-2-yl moieties may still enable interactions with nucleic acids or enzymes, warranting further testing.
Metabolic Stability
Nitenpyram intermediates (e.g., N-ethylmethanediamine derivatives) undergo biodegradation via microbial action, producing simpler amines . The 3-methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs.
Coordination Chemistry
Pyrimidin-2-yl groups in Compound 9 and kinase inhibitors (e.g., ) act as N-donor ligands. The target compound’s dual pyrimidin-2-yl groups could facilitate chelation of transition metals (e.g., Cu²⁺, Pt²⁺), making it a candidate for catalytic or therapeutic metal complexes.
Physicochemical Properties
- Solubility : Pyrimidin-2-yl groups increase hydrophobicity, but the 3-methyl butane backbone may improve solubility in organic solvents compared to rigid aromatic analogs .
- Thermal Stability : N,N'-disubstituted diamines (e.g., nitroethene derivatives ) decompose at >200°C, suggesting the target compound may exhibit similar stability.
Biological Activity
3-methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine is a compound with significant potential in biological research due to its unique structure and properties. With a molecular formula of C13H18N6, it features two pyrimidine rings and a butane backbone, which contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of biologically relevant derivatives that may exhibit enhanced activity.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Formation of pyrimidine N-oxides | Potassium permanganate |
| Reduction | Production of saturated butane derivatives | Hydrogen with palladium catalyst |
| Substitution | Reaction with electrophiles or nucleophiles | Halogenating agents, amines |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways. The precise mechanisms remain under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
Biological Activity
Research has indicated that this compound possesses several biological activities that warrant further exploration:
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : The compound may exhibit pain-relieving properties, similar to other known analgesics.
- Antitumor Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of various pyrimidine derivatives, this compound was found to significantly reduce inflammation markers in vitro. The study utilized lipopolysaccharide (LPS)-induced macrophages to evaluate the compound's efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine rings or the butane backbone can lead to variations in potency and selectivity.
Table 2: Structure-Activity Relationships
| Compound Variation | Biological Activity | Observations |
|---|---|---|
| Parent Compound | Moderate anti-inflammatory activity | Baseline for further modifications |
| Methyl substitution on pyrimidine ring | Enhanced anti-inflammatory activity | Increased binding affinity |
| Longer alkyl chain on butane backbone | Reduced solubility | Trade-off between solubility and activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
